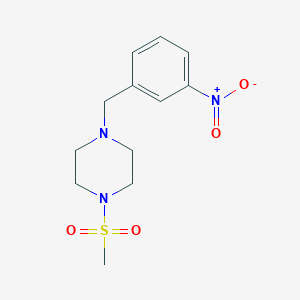
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that contains both a methylsulfonyl group and a nitrobenzyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine have been extensively studied. In cancer research, the compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, the compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in various disease models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine. One of the directions is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study the compound's potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to determine the safety profile of the compound and its potential side effects. Finally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Synthesemethoden
The synthesis of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to introduce the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
1-methylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-7-5-13(6-8-14)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |
InChI-Schlüssel |
IWEOQZSECUTOAL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)